molecular formula C18H17N3O2S B2458608 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide CAS No. 863513-52-4

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2458608
CAS No.: 863513-52-4
M. Wt: 339.41
InChI Key: WHLQOGWIKNHVBL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a hybrid architecture combining a phenoxy acetamide scaffold with a pyridine-substituted thiazole moiety, a structural motif frequently investigated for its potential biological activity. Compounds incorporating phenoxy acetamide structures have been widely studied and shown to possess a range of pharmacological properties, including serving as potential anti-cancer agents . Furthermore, molecular hybrids containing both pyridine and thiazole rings are common in the development of novel therapeutic candidates due to their versatile interaction with biological targets . Specifically, research into analogous pyridine-thiazole hybrids linked through acetamide spacers has demonstrated promising cytotoxic and anti-proliferative efficacy against various human cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7) . The presence of the thiazole ring, a privileged structure in medicinal chemistry, further supports its investigation for anti-inflammatory applications, as numerous thiazole derivatives have been reported as potential inhibitors of key enzymes like COX and LOX . The specific mechanism of action for this compound is yet to be fully elucidated and is an active area of research, though its design suggests potential for targeting enzymes or receptors relevant to cell proliferation and inflammation pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most recent findings on this chemical series.

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(12-23-16-6-2-1-3-7-16)20-10-8-15-13-24-18(21-15)14-5-4-9-19-11-14/h1-7,9,11,13H,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQOGWIKNHVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The phenoxy group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like N,N’-carbonyldiimidazole (CDI) and dry dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound.

Scientific Research Applications

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of various biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(pyridin-4-yl)acetamide
  • 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research applications.

Biological Activity

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide (CAS No. 863513-52-4) is a synthetic compound that incorporates a phenoxy group, a pyridine ring, and a thiazole ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C18H17N3O2S
  • Molar Mass : 339.41 g/mol
  • Structure : The compound features a thiazole moiety linked to a pyridine ring and an acetamide group, which is essential for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound's anticancer properties have been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and lung cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)Reference
A431<1015
MCF7<1520

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell growth and survival. Specifically, it may interact with proteins involved in apoptosis and cell cycle regulation.

Q & A

Q. What are the standard synthetic routes for preparing 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide?

Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React pyridin-3-yl-thiazole precursors (e.g., 2-(pyridin-3-yl)thiazol-4-ylethylamine) with chloroacetamide derivatives under basic conditions.

Phenoxy Acetamide Coupling : Use nucleophilic substitution or condensation reactions to attach the phenoxy group. For example, 2-phenoxyacetic acid can be activated with carbodiimides (e.g., EDC) and coupled to the amine group of the thiazole intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is employed to isolate the final product. Key reagents include sodium azide, potassium carbonate, and dichloromethane as a solvent .

Q. How is the compound characterized structurally in academic research?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and functional groups (e.g., phenoxy protons at δ 6.8–7.4 ppm, thiazole carbons at δ 150–160 ppm).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of phenoxy) validate key bonds.
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₈N₃O₂S requires m/z 340.1122) .

Q. What solvents and catalysts are optimal for its synthesis?

Methodological Answer :

  • Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution efficiency. For acid-sensitive steps, dichloromethane or toluene is preferred .
  • Catalysts : Triethylamine or K₂CO₃ neutralizes HCl byproducts in amide coupling. Transition-metal catalysts (e.g., Pd/C) may assist in Suzuki-Miyaura cross-coupling for pyridinyl-thiazole precursors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer :

  • Temperature Control : Maintain reflux conditions (e.g., 80°C in acetone) to accelerate kinetics without degrading heat-sensitive intermediates .
  • Stoichiometric Adjustments : Use 1.2–1.5 equivalents of phenoxyacetic acid to drive amide coupling to completion .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. For crystalline products, slow evaporation from ethanol improves yield .

Q. How are structural ambiguities resolved using X-ray crystallography?

Methodological Answer :

  • Crystal Growth : Slow diffusion of hexane into a saturated dichloromethane solution yields single crystals suitable for diffraction .
  • Refinement with SHELXL : Hydrogen bonding networks (e.g., N-H···O interactions) and torsional angles are analyzed to validate the amide and thiazole conformations. R-factors below 0.05 indicate high precision .
  • Disorder Modeling : For flexible side chains (e.g., ethyl linker), partial occupancy or split positions are refined to address electron density ambiguities .

Q. What strategies address discrepancies in biological activity data?

Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize IC₅₀ values across studies .
  • Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolyzed acetamide) that may skew activity results .
  • Structural Analogs : Compare with derivatives (e.g., pyridin-2-yl vs. pyridin-3-yl thiazoles) to isolate pharmacophore contributions .

Q. What advanced techniques validate purity for publication?

Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in aromatic regions.
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.4% .

Q. How is computational modeling applied to study its mechanism?

Methodological Answer :

  • Docking Studies (AutoDock Vina) : Predict binding modes to targets (e.g., kinase enzymes) using PyMOL for visualization. Focus on hydrogen bonds between the pyridinyl nitrogen and active-site residues .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in DMSO vs. aqueous buffers?

Methodological Answer :

  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (pH 7.4) that reduce apparent solubility.
  • Co-solvent Systems : Use 10% DMSO in PBS to maintain monomeric dispersion for in vitro assays .

Q. Resolving inconsistencies in thermal stability (DSC vs. TGA)?

Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Identify melting points (~200°C for pure samples) and exothermic decomposition events.
  • Thermogravimetric Analysis (TGA) : Correlate weight loss with DSC endotherms to distinguish melting from degradation .

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